2-Mercaptothiazoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

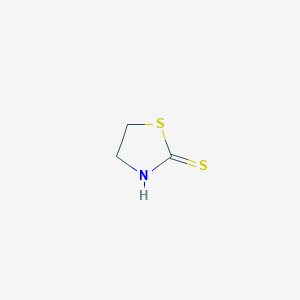

Structure

3D Structure

特性

IUPAC Name |

1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCBBASTRWVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059133 | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptothiazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-53-7, 25377-76-8 | |

| Record name | 2-Thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazoline-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIAZOLIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPA7Y8938Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thione-Thiol Tautomerism of 2-Mercaptothiazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (also known as 1,3-thiazolidine-2-thione) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and presence in various biologically active molecules. A key feature of this compound is its existence as a dynamic equilibrium of two tautomeric forms: the thione form and the thiol form. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capabilities, and metal-chelating abilities, which can profoundly influence their biological activity, pharmacokinetic profile, and formulation characteristics. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of this compound, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers in the field.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct isomers: the thione form (1,3-thiazolidine-2-thione) and the thiol form (2-thiazoline-2-thiol).

Figure 1: Tautomeric equilibrium between the thione and thiol forms of this compound.

Generally, the thione form is the more stable and therefore predominant tautomer in most environments, including the solid state and in aqueous solution.[1][2] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the five-membered ring system compared to the C=N double bond in the thiol form. The polarity of the solvent plays a significant role in shifting this equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentration of the thiol form to the thione form (KT = [Thiol]/[Thione]). While specific quantitative data for this compound across a range of solvents is scarce in the literature, computational studies on analogous thione-thiol systems provide insights into the relative stabilities.

Table 1: Calculated Relative Energies of Thione vs. Thiol Tautomers for a Related Benzothiazole System

| Tautomer | Calculation Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Thione | B3LYP | 6-31G(d) | 0.00 | [3] |

| Thiol | B3LYP | 6-31G(d) | +4.79 | [3] |

Note: This data is for the related compound 2-mercaptobenzothiazole (B37678) and serves as an illustrative example. The energy difference indicates the higher stability of the thione form.

The solvent polarity is a critical factor influencing the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium further towards the thione form.[4]

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[1] By comparing the integration of signals corresponding to each tautomer, the equilibrium constant can be determined.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical D1 of 10-30 seconds is recommended.

-

For ¹³C NMR, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. A longer relaxation delay is also necessary.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully phase the spectra and perform baseline correction.

-

Identify the characteristic signals for both the thione and thiol tautomers. Although specific shifts for this compound are not widely reported in a comparative manner, general regions can be anticipated based on related structures.

-

¹H NMR: The N-H proton of the thione form is expected to be a broad singlet, while the S-H proton of the thiol form will also be a singlet, likely at a different chemical shift. The methylene (B1212753) protons (-CH₂-CH₂-) will show distinct shifts and coupling patterns for each tautomer.

-

¹³C NMR: The most significant difference is expected for the C=S carbon of the thione form (typically δ > 180 ppm) and the C-S-H carbon of the thiol form (typically δ < 170 ppm).

-

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the mole fraction (χ) of each tautomer:

-

χThione = (IntegralThione / nThione) / [(IntegralThione / nThione) + (IntegralThiol / nThiol)]

-

χThiol = (IntegralThiol / nThiol) / [(IntegralThione / nThione) + (IntegralThiol / nThiol)] (where n is the number of protons giving rise to the integrated signal).

-

-

Calculate the equilibrium constant: KT = χThiol / χThione.

-

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium. The thione and thiol forms have different chromophores and will exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

UV-Vis Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank to record the baseline.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λmax for each tautomer. Based on analogous systems, the thione form is expected to have a λmax at a longer wavelength (often > 300 nm) corresponding to the n→π* transition of the C=S group, while the thiol form will have a λmax at a shorter wavelength (< 300 nm) due to π→π* transitions.

-

For quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined experimentally using "locked" derivatives (e.g., N-methyl-1,3-thiazolidine-2-thione and 2-(methylthio)-2-thiazoline) or estimated from computational calculations.

-

The ratio of the tautomers can be estimated by deconvolution of the overlapping absorption bands.

-

Table 2: Expected UV-Vis Absorption Maxima for Thione and Thiol Tautomers

| Tautomer | Chromophore | Expected λmax Range | Transition Type |

| Thione | C=S | > 300 nm | n→π |

| Thiol | C=N | < 300 nm | π→π |

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can provide insights into the relative energies, geometries, and spectroscopic properties of the tautomers.

Protocol for DFT Calculations:

-

Structure Optimization:

-

Build the 3D structures of both the thione and thiol tautomers.

-

Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

-

-

Energy Calculation:

-

Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in different solvents.

-

-

Spectroscopic Prediction:

-

Calculate the theoretical ¹H and ¹³C NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for both tautomers to aid in the interpretation of experimental data.

-

Figure 3: Workflow for computational analysis of tautomerism using DFT.

Implications for Drug Development

The tautomeric state of this compound and its derivatives can have significant consequences in a pharmaceutical context:

-

Target Binding: The thione and thiol forms present different hydrogen bond donor/acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, lipophilicity (logP), solubility, and membrane permeability, all of which are critical for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Chemical Stability and Formulation: Understanding the predominant tautomer and the factors that influence the equilibrium is essential for designing stable drug formulations and for developing robust synthetic routes.

Conclusion

The thione-thiol tautomerism of this compound is a fundamental aspect of its chemistry with important implications for its application in drug discovery and development. While the thione form is generally favored, the equilibrium is sensitive to the surrounding environment, particularly the solvent. A combined approach of high-resolution NMR spectroscopy, UV-Vis analysis, and computational chemistry provides a powerful strategy for the detailed characterization and quantification of this tautomeric system. A thorough understanding of the tautomeric behavior is paramount for the rational design and optimization of drug candidates incorporating the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Mercaptothiazoline CAS number 96-53-7 properties

An In-depth Technical Guide to 2-Mercaptothiazoline (CAS 96-53-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 96-53-7), a versatile heterocyclic compound. It details its chemical and physical properties, spectroscopic data, applications, relevant experimental protocols, and known biological activities. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Core Properties and Identifiers

This compound, also known as 2-Thiazoline-2-thiol, is a crystalline solid at room temperature.[1] It exists in a tautomeric equilibrium between the thione and thiol forms, a crucial aspect of its reactivity.[2]

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is generally stable under normal conditions but should be stored away from strong oxidizing agents and bases.[3]

| Property | Value | Citations |

| Appearance | White to beige/yellowish fine crystalline powder or needles. | [3][4][5][6] |

| Odor | Pungent, sulfurous/mercaptan-like. | [1][3] |

| Melting Point | 100 - 107 °C | [4][5][6][7] |

| Boiling Point | 188.9 °C at 760 mmHg | [6][8] |

| Density | ~1.38 g/cm³ | [6] |

| Water Solubility | Soluble in hot water; slightly soluble in cold water. | [3][8][9] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, and methanol. | [3][9] |

| pKa | 13.01 ± 0.20 (Predicted) | [3] |

| pH | 6-7 (10g/l, H₂O, 20℃) | [3][10] |

Chemical Identifiers

| Identifier | Value | Citations |

| CAS Number | 96-53-7 | [5][7][10] |

| Molecular Formula | C₃H₅NS₂ | [5][11] |

| Molecular Weight | 119.21 g/mol | [10][11] |

| IUPAC Name | 1,3-thiazolidine-2-thione | [11][12] |

| Synonyms | 2-Thiazoline-2-thiol, 2-Thiothiazolidone | [3][5][7][11] |

| InChI | InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | [4][11] |

| InChIKey | WGJCBBASTRWVJL-UHFFFAOYSA-N | [4][11] |

| SMILES | C1CSC(=S)N1 | [4][11] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Representative data are provided below.

| Spectrum Type | Key Data / Observations | Citations |

| ¹H NMR | (90 MHz, CDCl₃): Signals corresponding to two methylene (B1212753) (-CH₂-) groups are expected. | [1][4] |

| ¹³C NMR | (CDCl₃): Signals expected for two methylene carbons and one thiocarbonyl (C=S) carbon (~200 ppm). | [1][5] |

| IR | (KBr Disc): Characteristic peaks for N-H stretching, C-H stretching, and C=S (thione) stretching are observed. | [1][9] |

| Mass Spec | (Electron Ionization): Molecular ion peak (M⁺) at m/z = 119. | [11][13] |

Applications

This compound is a versatile intermediate and additive used across various industries due to its unique chemical functionalities.[5] Its applications range from industrial processes like electroplating and corrosion inhibition to the synthesis of high-value pharmaceutical and agricultural chemicals.[3][6][14]

Experimental Protocols

Synthesis Protocol (from Ethanolamine)

This protocol is based on the reaction of ethanolamine (B43304) with excess carbon disulfide in a closed vessel under pressure, which has been shown to produce high yields.[15]

Materials:

-

Ethanolamine (1.0 mole)

-

Carbon disulfide (CS₂) (2.0 - 2.5 moles)

-

Pressure vessel or autoclave

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

-

Hydrochloric acid (HCl) solution (e.g., 5 M)

Procedure:

-

Reaction Setup: Carefully charge the pressure vessel with ethanolamine (1.0 mole) and carbon disulfide (2.0 moles). Caution: This reaction is exothermic and generates pressure. CS₂ is highly flammable and toxic. Work in a well-ventilated fume hood.

-

Heating: Seal the vessel and heat the mixture to 100 °C for 6 hours. The pressure will naturally increase.

-

Cooling & Isolation: After the reaction period, cool the vessel to room temperature before carefully venting and opening.

-

Purification (Acid-Base Extraction): a. Transfer the crude product mixture to a large beaker. b. Slowly add 5 M NaOH solution with stirring until the solid product is completely dissolved, forming the sodium salt. c. Filter the solution to remove any insoluble impurities. d. Cool the filtrate in an ice bath and slowly add 5 M HCl with constant stirring to re-precipitate the this compound. e. Continue adding acid until the solution is acidic to litmus (B1172312) paper.

-

Final Product: Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. A yield of approximately 95% can be expected.[15]

Purification Protocol (Recrystallization)

This protocol is for purifying crude this compound.

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water and heat with stirring until it fully dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Needle-like crystals should form.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Analytical Protocol (Representative HPLC Method)

While specific methods for this compound are not widely published, a standard reverse-phase HPLC method can be adapted for its analysis based on protocols for similar compounds.[3][16][17]

Instrumentation & Columns:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.

-

Flow rate: 1.0 mL/min

Detection:

-

UV detection at 240 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of dilutions for the calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.

-

Analysis: Inject 10-20 µL of the standard and sample solutions. Quantify the amount of this compound by comparing the peak area to the calibration curve.

Biological Activity & Mechanism of Action

This compound and its derivatives exhibit notable biological activities, making them of interest to drug development professionals.

Antithyroid Activity

This compound is classified as an antithyroid agent, known to reduce thyroid hormone levels.[4][18] Like other thionamide drugs, its primary mechanism is believed to be the inhibition of thyroid peroxidase (TPO).[12] TPO is the key enzyme in the synthesis of thyroid hormones (T4 and T3). By acting as a competitive substrate for TPO, this compound prevents the iodination of tyrosine residues on the thyroglobulin protein, thereby blocking the production of active thyroid hormones.[12][19]

Enzyme Inhibition

Studies have demonstrated that this compound can directly interact with and inhibit enzymes. A notable example is its effect on catalase (CAT), a crucial antioxidant enzyme. Research using spectroscopic techniques showed that it causes fluorescence quenching in CAT through a static mechanism, indicating the formation of a stable complex.[2] This binding occurs near the enzyme's active site, leading to a significant reduction in its activity.[2] This highlights a potential mechanism for its toxicity at a molecular level.

Other Bioactivities

Derivatives and metal complexes of this compound have shown a range of other biological effects. For instance, certain thiazoline (B8809763) derivatives exhibit antimicrobial activity, and a ruthenium(II) complex containing a this compound ligand was found to induce apoptosis in melanoma cells, suggesting potential applications in oncology.[20][21]

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling.[2][3]

| Safety Aspect | Information | Citations |

| Acute Toxicity | LD50 (Oral, Rat): 300 mg/kg. Toxic if swallowed (H301). | [1][2][20] |

| Irritation | May cause eye, skin, and respiratory tract irritation. | [2][3] |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear protective gloves, safety goggles, and lab coat. | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C. | [3][4][6] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [3] |

| Decomposition | When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). | [3] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [2][3] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [3] |

| First Aid (Ingestion) | Do NOT induce vomiting. Wash mouth with water and seek immediate medical attention. | [3] |

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound(96-53-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(96-53-7) 13C NMR [m.chemicalbook.com]

- 6. 2-Mercaptothiazole | C3H3NS2 | CID 1201387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 96-53-7 | TCI AMERICA [tcichemicals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Thiazolidinethione [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2-Thiazolidinethione | C3H5NS2 | CID 2723699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. louisville.edu [louisville.edu]

- 13. 2-Thiazolidinethione [webbook.nist.gov]

- 14. This compound: applications in various fields and toxicity_Chemicalbook [chemicalbook.com]

- 15. US2364399A - Production of 2-mercapto-thiazoline - Google Patents [patents.google.com]

- 16. [Improvement of 2-mercaptoimidazoline analysis in rubber products containing chlorine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. This compound | 96-53-7 [chemicalbook.com]

- 19. Antithyroid agent - Wikipedia [en.wikipedia.org]

- 20. Antithyroid substances. 2. Some mercaptoglyoxalines, mercaptothiazoles and thiohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Thiazoline-2-thiol for synthesis 96-53-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Mercaptothiazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothiazoline (2-MT), also known as 2-Thiazoline-2-thiol, is a heterocyclic organic compound featuring a thiazoline (B8809763) ring substituted with a mercapto group.[1][2][3] Its unique chemical functionalities make it a versatile building block and intermediate in numerous industrial and research applications.[1] This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to elucidate the key processes involved. This document is intended to serve as a core resource for professionals in chemical synthesis and drug development.

Introduction

This compound (CAS No. 96-53-7) is a white to off-white crystalline solid with the molecular formula C₃H₅NS₂.[1][2] The compound is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and antithyroid agents.[1][2][4] It is also instrumental in the highly selective chiral synthesis of β-lactam antibiotics like penam (B1241934) and carbapenam.[2][4] Beyond pharmaceuticals, its applications extend to the rubber industry as a vulcanization accelerator, in agriculture for formulating pesticides, and in analytical chemistry as a reagent for detecting metal ions.[1][2] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for researchers and developers.

Synthesis of this compound

The most common and high-yield synthesis of this compound involves the reaction of an ethanolamine (B43304) derivative with carbon disulfide. A prevalent method detailed in patent literature involves heating ethanolamine and carbon disulfide in a closed vessel under pressure.[5] This reaction proceeds without a solvent and in the absence of an alkali to produce high yields of this compound.[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed via the formation of a dithiocarbamate (B8719985) intermediate. The ethanolamine first reacts with carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the final this compound product.

References

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 2-Mercaptothiazoline

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of 2-Mercaptothiazoline (2-MT) as a corrosion inhibitor, primarily for steel in acidic environments. 2-MT demonstrates high inhibition efficiency by adsorbing onto the metal surface to form a protective barrier. This process involves a combination of physical and chemical interactions, effectively retarding both anodic and cathodic corrosion reactions. This document synthesizes findings from electrochemical studies, surface analysis, and theoretical calculations to offer a detailed understanding of its inhibitive properties. It is intended for researchers and scientists in the fields of materials science, electrochemistry, and corrosion engineering.

Core Inhibition Mechanism

The primary mechanism by which this compound (2-MT) inhibits corrosion is through its adsorption onto the metal surface, creating a protective film that isolates the metal from the corrosive medium[1]. This inhibitive action is a multi-faceted process involving the molecular structure of 2-MT, the nature of the metal surface, and the characteristics of the corrosive environment.

-

Adsorption and Protective Film Formation: 2-MT molecules adhere to the metal surface, blocking the active sites where corrosion reactions would typically occur[1][2]. This forms a barrier that prevents corrosive species (like H+ and Cl- ions in acidic media) from reaching the metal and also hinders the displacement of water molecules from the surface[1]. The stability of this film is crucial for long-term protection, and studies have shown that the film formed by 2-MT has good thermal stability[1].

-

Role of Heteroatoms and π-Electrons: The high efficiency of 2-MT as an organic inhibitor is attributed to the presence of nitrogen (N) and sulfur (S) heteroatoms, as well as π-electrons within its molecular structure[1]. These features are common in effective organic inhibitors[3]. The lone pair electrons on the N and S atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption)[4].

-

Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, reveal that 2-MT functions as a mixed-type inhibitor[1]. This means it suppresses both the anodic reaction (the dissolution of iron: Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (hydrogen evolution: 2H⁺ + 2e⁻ → H₂)[5]. The inhibitor molecules adsorb on the surface, reducing the available area for both reactions to proceed without significantly altering the fundamental mechanism of either process[5][6].

Adsorption Isotherm and Thermodynamics

The interaction between the inhibitor molecules and the metal surface can be quantitatively described by adsorption isotherms. For this compound and similar heterocyclic inhibitors, the adsorption process is often best described by the Langmuir adsorption isotherm[1][7][8]. This model assumes that a monolayer of inhibitor molecules forms on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules[1].

The spontaneity and nature of the adsorption can be understood through thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).

-

Gibbs Free Energy (ΔG°ads): A negative value for ΔG°ads indicates that the adsorption of the inhibitor is a spontaneous process. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with electrostatic interactions between the charged molecule and the metal (physisorption), while values around -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond (chemisorption)[8]. Studies often show that the mechanism for these types of inhibitors involves a combination of both physical and chemical adsorption[8][9][10].

-

Enthalpy of Adsorption (ΔH°ads): An endothermic adsorption process (ΔH°ads > 0) is often indicative of chemisorption, while an exothermic process (ΔH°ads < 0) can be either physisorption or chemisorption.

The key thermodynamic parameters are calculated from experimental data obtained at different temperatures.

| Parameter | Typical Value Range | Significance |

| Adsorption Equilibrium Constant (Kads) | Varies with inhibitor/system | Indicates the strength of adsorption. Higher Kads means stronger adsorption and better inhibition. |

| Gibbs Free Energy (ΔG°ads) | -25 to -45 kJ/mol | Negative values indicate spontaneous adsorption. The magnitude helps differentiate between physisorption and chemisorption. |

| Enthalpy of Adsorption (ΔH°ads) | Varies (can be +/-) | Indicates if the adsorption process is endothermic or exothermic. |

| Entropy of Adsorption (ΔS°ads) | Varies | Represents the change in randomness at the metal/solution interface during adsorption. |

Table 1: Summary of key thermodynamic parameters for the adsorption of heterocyclic inhibitors.

Electrochemical Evidence

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most common methods employed.

Potentiodynamic Polarization (PDP): PDP measurements provide information on the kinetics of both anodic and cathodic reactions. For 2-MT, adding the inhibitor to the corrosive solution causes a significant decrease in the corrosion current density (icorr)[1][9]. The corrosion potential (Ecorr) typically shows only a minor shift, which is characteristic of a mixed-type inhibitor that affects both anodic and cathodic reactions[1].

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the metal/solution interface. In the presence of 2-MT, Nyquist plots typically show an increase in the diameter of the capacitive loop, which indicates an increase in the charge transfer resistance (Rct)[7][9][11]. A higher Rct value signifies a slower corrosion process due to the formation of the protective inhibitor film. Concurrently, the double-layer capacitance (Cdl) decreases as inhibitor molecules adsorb at the interface and displace pre-adsorbed water molecules[7][9].

| Inhibitor Conc. | icorr (μA/cm²) ↓ | Ecorr (mV vs. SCE) | Rct (Ω·cm²) ↑ | Cdl (μF/cm²) ↓ | Inhibition Efficiency (IE%) ↑ |

| Blank (0 M) | 150 - 1000 | -450 to -550 | 20 - 100 | 80 - 150 | 0% |

| Low Conc. | 50 - 150 | -460 to -560 | 150 - 400 | 40 - 70 | 75 - 85% |

| Optimal Conc. | 5 - 25 | -470 to -570 | 800 - 2000 | 20 - 35 | > 95% |

Table 2: Representative electrochemical data showing the effect of increasing this compound concentration on the corrosion of steel in an acidic medium. Values are illustrative based on typical findings in the literature[1][7][9][11].

Key Experimental Protocols

Reproducible and accurate data are foundational to understanding inhibitor performance. The following are standardized protocols for key experimental techniques.

A. Weight Loss (Gravimetric) Measurements

-

Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with successive grades of emery paper, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is recorded to a precision of 0.1 mg.

-

Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of 2-MT for a specified duration (e.g., 6 to 24 hours) at a constant temperature.

-

Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned with a specific solution (e.g., Clarke's solution) to remove corrosion products without affecting the base metal, rinsed, dried, and re-weighed.

-

Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data.

B. Electrochemical Measurements (PDP and EIS)

-

Cell Setup: A standard three-electrode glass cell is used, containing the steel sample as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE)[12].

-

Stabilization: The working electrode is immersed in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize[12].

-

EIS Measurement: EIS is performed at the stable OCP, typically over a frequency range from 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 10 mV). The resulting data is fitted to an appropriate equivalent electrical circuit to obtain Rct and Cdl values[12].

-

PDP Measurement: Immediately following EIS, potentiodynamic polarization curves are recorded by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s). Corrosion parameters (icorr, Ecorr, Tafel slopes) are extrapolated from the resulting Tafel plots[12].

Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insight into the relationship between the molecular structure of an inhibitor and its performance[4][13]. These theoretical studies corroborate experimental findings by explaining the inhibitor's behavior at an electronic level.

Key calculated parameters include:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is often associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency[14].

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons.

-

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as the molecule can interact more readily with the metal surface[14].

-

Mulliken Charges: Analysis of the charge distribution on the atoms within the 2-MT molecule can identify the active sites for adsorption. For 2-MT, calculations consistently show that the nitrogen and sulfur atoms are regions of high electron density, making them the most probable sites for coordinating with the metal surface[4][15].

Conclusion

The mechanism of action for this compound as a corrosion inhibitor is a well-defined process centered on its ability to adsorb onto a metal surface and form a robust protective film. It functions as an efficient, mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution. Its effectiveness is rooted in its molecular structure, specifically the presence of electron-rich nitrogen and sulfur heteroatoms that facilitate strong chemical and physical adsorption. The consensus between extensive experimental data from electrochemical and surface analyses and theoretical predictions from quantum chemical calculations provides a solid and comprehensive understanding of its inhibitive properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kovmat.sav.sk [kovmat.sav.sk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. physchemres.org [physchemres.org]

- 14. researchgate.net [researchgate.net]

- 15. cyberleninka.ru [cyberleninka.ru]

Spectroscopic Analysis of 2-Mercaptothiazoline and its Derivatives: A Technical Guide

Introduction

2-Mercaptothiazoline and its derivatives are a significant class of heterocyclic compounds. The core structure, a five-membered ring containing sulfur and nitrogen atoms with a thiol group, serves as a versatile scaffold in various scientific domains. These compounds are of considerable interest in medicinal chemistry for their potential pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. In industrial applications, they are utilized as corrosion inhibitors and components in the synthesis of advanced polymeric materials.

Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and ensuring the quality of these compounds in drug development and materials science. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about molecular structure, functional groups, and electronic properties. This guide offers an in-depth overview of the primary spectroscopic methods used for the analysis of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For the parent this compound, the spectrum is relatively simple, showing two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups in the thiazolidine (B150603) ring. In its derivatives, such as the 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) compounds, the spectra become more complex, showing signals for aromatic protons, vinyl protons, and protons on the ethyl linker.[1] For instance, the signals for the vinyl (=CH₂) protons in acrylic derivatives typically appear as doublets between δ = 5.75–6.41 ppm.[1][2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) in acrylate or methacrylate derivatives is characteristically found far downfield, in the range of δ = 165.8–167.1 ppm.[3] The carbon of the C=S group in the thiazolidine-2-thione tautomer is also a key indicator. Signals for the ethylene (B1197577) group carbons in acrylate derivatives are typically observed between δ = 126.1 and 135.9 ppm.[3]

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Mercaptobenzothiazole (B37678) Derivatives in CDCl₃ [1]

| Compound | Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | Ar-H | 7.72 (d), 7.51 (s), 7.21 (m) | 165.8, 164.1, 151.1, 135.5, 134.6, 128.0, 127.6, 121.1, 120.9 |

| =CH₂ | 6.41 (d), 5.82 (d) | 131.2 | |

| =CH | 6.11 (q) | 128.0 | |

| CH₂-O | 4.53 (t) | 62.3 | |

| S-CH₂ | 3.63 (t) | 31.9 | |

| Ar-CH₃ | 2.39 (t) | 21.4 | |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate | Ar-H | 7.67 (d), 7.63 (d), 7.29 (dd) | 166.2, 165.7, 151.6, 136.5, 130.2, 127.8, 122.2, 120.6 |

| =CH₂ | 6.34 (d), 5.76 (d) | 131.3 | |

| =CH | 6.04 (q) | 128.0 | |

| CH₂-O | 4.46 (t) | 62.6 | |

| S-CH₂ | 3.58 (t) | 31.9 | |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate | Ar-H | 7.65 (d), 7.44 (s), 7.12 (dd) | 167.0, 164.2, 151.2, 136.0, 135.5, 134.5, 127.5, 126.0, 121.1, 120.8 |

| =CH₂ | 6.03 (s), 5.47 (s) | 126.0 | |

| CH₂-O | 4.44 (t) | 62.9 | |

| S-CH₂ | 3.56 (t) | 31.9 | |

| Ar-CH₃ | 2.36 (s) | 21.4 | |

| C(CH₃)= | 1.83 (s) | 18.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound derivatives, key absorption bands confirm the presence of the thiazole (B1198619) ring and any appended functional groups.

The absence of N-H stretching bands can be used to monitor the formation of a quinoline (B57606) ring in certain reaction syntheses.[4] For derivatives containing an ester group, a strong absorption band for the C=O stretch is typically observed around 1715-1721 cm⁻¹.[1][2] The C=C stretching vibration from acrylate or methacrylate groups is found around 1632-1636 cm⁻¹.[1][2]

Table 2: Characteristic IR Absorption Bands for 2-Mercaptobenzothiazole Derivatives [1][2]

| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | 1720 | 1632 | 3031–3425, 2860–2951 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate | 1720 | 1633 | 3036–3435, 2690–2946 |

| 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate | 1721 | 1634 | 3035–3435, 2658–2947 |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate | 1715 | 1636 | 2950–3021, 2734–2922 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate | 1715 | 1636 | 2951–3021, 2734–2922 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The absorption spectra of 2-mercaptobenzothiazole derivatives typically show two main absorption bands.[5] For example, the parent compound MBT exhibits one band between 230-240 nm and a second, more intense band between 308-320 nm.[5] The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the benzothiazole (B30560) ring.[1]

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for 2-Mercaptobenzothiazole Derivatives in Dichloromethane (DCM) [1][2]

| Compound | λₘₐₓ (nm) |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | 283 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate | 285 |

| 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate | 279 |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate | 285 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate | 285 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron ionization mass spectrometry has been effectively used for the structural characterization of substituted 2-thiazolin-4-one derivatives, where common fragmentation pathways are influenced by the nature of the substituent at position 2.[6]

Experimental Protocols & Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline typical methodologies for the analysis of this compound derivatives.

NMR Spectroscopy Protocol

-

Instrumentation : NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

Sample Preparation : 5-10 mg of the derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope. Two-dimensional NMR experiments like HMQC and HMBC can also be performed to confirm structural assignments.[1]

FT-IR Spectroscopy Protocol

-

Instrumentation : Infrared spectra are measured using a Fourier Transform Infrared (FT-IR) spectrometer, often equipped with a diamond Attenuated Total Reflectance (ATR) accessory.[2]

-

Sample Preparation : For liquid samples, a small drop is placed directly on the ATR crystal. Solid samples are placed onto the crystal and pressure is applied to ensure good contact.

-

Data Acquisition : Spectra are typically recorded over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] An air background spectrum is collected prior to sample analysis.

UV-Vis Spectroscopy Protocol

-

Instrumentation : Absorption spectra are measured using a double-beam UV-Vis spectrophotometer.[2]

-

Sample Preparation : Samples are dissolved in a UV-grade solvent (e.g., dichloromethane, dimethyl sulfoxide) to a concentration that provides an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU). Measurements are performed at room temperature in a 1 cm path length quartz cuvette.[1]

-

Data Acquisition : The spectrum is scanned over a relevant wavelength range (e.g., 200-800 nm). A baseline correction is performed using a cuvette filled with the pure solvent.

Visualizations

Diagrams are essential for illustrating molecular structures and analytical workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hereon.de [hereon.de]

- 6. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of 2-Mercaptothiazolines: A Technical Guide to Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-mercaptothiazoline scaffold, a sulfur and nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of novel this compound and its closely related benzothiazole (B30560) derivatives, providing a comprehensive resource for researchers in the field. While the primary focus is on the this compound core, due to a larger body of available public data, this guide extensively leverages findings from the well-studied 2-mercaptobenzothiazole (B37678) class to illustrate the therapeutic potential of these related compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of the 2-mercaptothiazole (B1225461) framework have shown significant promise as antimicrobial agents. The data presented below, primarily from studies on 2-mercaptobenzothiazole derivatives, highlights their efficacy against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Novel 2-Mercaptobenzothiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 2e | Staphylococcus aureus | 3.12 | [1] |

| 2l | Escherichia coli | 25 | [1] |

| Compound with 6-CF₃ group | Staphylococcus aureus | 3.12 | |

| Compound with 6-NO₂ group | Staphylococcus aureus | 12.5 | |

| Compound with 6-NO₂ group | Escherichia coli | 25 | |

| 2-(alkenylthio)-5-aminobenzothiazole 1 | Candida albicans | 15.6 | |

| 2-(alkenylthio)-5-aminobenzothiazole 2 | Candida albicans | 15.6 | |

| 2-amino-2-thiazoline | MDR Staphylococcus aureus | 32 | |

| 2-thiazoline-2-thiol | MDR Staphylococcus aureus | 64 | |

| 2-acetyl-2-thiazoline | MDR Staphylococcus aureus | 32 |

Note: "MDR" refers to Multidrug-Resistant strains.

Anticancer Activity: Targeting Malignant Cell Proliferation

The cytotoxic potential of this compound and its analogs against various cancer cell lines has been a significant area of investigation. The following table summarizes the in vitro anticancer activity of selected thiazole (B1198619) and benzothiazole derivatives.

Table 2: Anticancer Activity of Novel Thiazole and Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c (Thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| Compound 4c (Thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| Thienopyrimidine 6c | HT-29 (Colon) | 0.001 | [3] |

| Thienopyrimidine 6a | HepG2 (Liver) | 0.99 | [3] |

| Thienopyrimidine 6b | HeLa (Cervical) | 0.83 | [3] |

| Thiosemicarbazide 5b | MDA-MB-231 (Breast) | 2.31 x 10⁻⁴ | [3] |

| Compound 5d (Benzothiadiazine derivative) | RPMI-8226 (Leukemia) | 1.4 | |

| Compound 5d (Benzothiadiazine derivative) | HOP-62 (Lung) | 2.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for biological evaluation.

Synthesis of 4-Phenyl-2-mercaptothiazole Derivatives

A common synthetic route to produce 2-mercaptothiazole derivatives involves the reaction of phenacyl bromide and ammonium (B1175870) dithiocarbamate. To a solution of metallic sodium (0.025 moles) in absolute ethanol (B145695) (50 mL), 4-phenyl-2-mercaptothiazole (0.025 moles) is added with cooling. Subsequently, N-substituted β-chloropropionamide (0.025 moles) is added at room temperature with stirring. The mixture is then refluxed for 8-12 hours. After cooling, the precipitated sodium chloride is filtered off. The solvent is removed under reduced pressure, and the resulting product is purified by recrystallization from alcohol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method.[4][5][6]

-

Preparation of Media: Nutrient broth (peptone 5 g, beef extract 3 g, sodium chloride 5 g, in 1000 mL of distilled water) is used for bacteria, and Sabouraud's dextrose broth (dextrose 40 g, peptone 10 g, in 1000 mL of distilled water) is used for fungi.[4]

-

Inoculum Preparation: Bacterial and fungal strains are cultured in their respective media. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., dimethylformamide) and serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][9]

-

Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanistic Insights: Signaling Pathways

The biological activities of this compound and its derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in the progression of certain cancers.[10][11][12][13][14] Upon binding of a ligand, such as a 2-mercaptobenzothiazole derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

EGFR-Mediated Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[15][16][17] Some benzothiazole derivatives have been shown to modulate EGFR signaling, impacting downstream pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are critical for cell survival and proliferation.

Caption: EGFR-Mediated PI3K/Akt/mTOR and JAK/STAT Signaling.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound compounds.

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide, drawn from extensive research on these and related structures, provide a solid foundation for further investigation. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to optimize the therapeutic potential of this valuable chemical scaffold.

References

- 1. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 11. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Simplified diagram of the two major pathways affected by EGFR-mediated signaling in malignant glioma cells [pfocr.wikipathways.org]

- 17. Molecular Alterations and Pathways in Intrahepatic Cholangiocarcinoma: Available Evidence and New Perspectives [mdpi.com]

Solubility Profile of 2-Mercaptothiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptothiazoline (CAS No. 96-53-7), also known as 2-thiazoline-2-thiol, is a heterocyclic compound with a diverse range of applications, including as a corrosion inhibitor, a reagent in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals and pesticides. A thorough understanding of its solubility in various solvents is critical for its effective application in research and development, particularly in reaction chemistry, formulation development, and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃H₅NS₂ |

| Molecular Weight | 119.21 g/mol |

| Appearance | White to beige fine crystalline powder |

| Melting Point | 100-105 °C |

Qualitative Solubility Data

This compound exhibits a range of solubilities in different solvents, as summarized in the table below. This information is compiled from various chemical data sources.

| Solvent | Qualitative Solubility |

| Water | Slightly soluble; Soluble in hot water |

| Alkaline Water | Soluble |

| Acetic Acid | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Ether | Slightly soluble |

| Carbon Disulfide (CS₂) | Insoluble |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the qualitative descriptors and data for structurally related thiazolidine (B150603) derivatives, the following table provides estimated solubility ranges at ambient temperature (~20-25°C). These values should be considered as approximations and may vary with exact temperature and purity of the compound and solvents.

| Solvent | Estimated Solubility Range ( g/100 mL) |

| Water | 0.1 - 1.0 |

| Ethanol | > 10 |

| Methanol | > 10 |

| Acetone | > 10 |

| Chloroform | 1 - 10 |

| Ether | 0.1 - 1.0 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

To ensure the complete removal of any undissolved solid, filter the aliquot through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

3. Data Reporting:

-

Solubility is typically reported in units of g/100 mL, mg/L, or mol/L at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While precise quantitative data remains a gap in the current literature, the provided qualitative and estimated data, along with the detailed experimental protocol, offer valuable resources for researchers and professionals. The standardized shake-flask method outlined herein can be employed to generate reliable and accurate solubility data, which is essential for the successful application of this versatile compound in various scientific and industrial fields.

Chemical structure and functional groups of 2-Mercaptothiazoline

An In-depth Technical Guide to 2-Mercaptothiazoline: Chemical Structure, Functional Groups, and Experimental Protocols

Abstract

This compound (2-MT), a heterocyclic organic compound, is a molecule of significant interest across various scientific and industrial domains, including pharmaceuticals, agriculture, and materials science. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of this compound. It details experimental protocols for its synthesis, purification, and characterization, and presents quantitative data in a structured format. The guide also visualizes the critical tautomeric equilibrium and a general synthesis workflow to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile compound.

Chemical Structure and Functional Groups

This compound possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] Its molecular formula is C₃H₅NS₂.[1][2] The structure is characterized by a thiazoline (B8809763) ring with a mercapto (thiol) group attached to the second carbon atom.

A crucial aspect of this compound's chemistry is its existence in two tautomeric forms: the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione).[3] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4][5] In the case of 2-MT, this equilibrium involves the movement of a hydrogen atom between the nitrogen atom of the ring and the exocyclic sulfur atom. The thione form is generally the predominant tautomer in aqueous solutions.[3]

The key functional groups present in the two tautomers are:

-

Thiol Tautomer (2-thiazoline-2-thiol):

-

Thiol group (-SH): A sulfur atom bonded to a hydrogen atom.

-

Imine group (C=N): A carbon-nitrogen double bond within the thiazoline ring.

-

Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.

-

-

Thione Tautomer (1,3-thiazolidine-2-thione):

-

Thione group (C=S): A carbon-sulfur double bond.

-

Amine group (-NH-): A secondary amine as part of the ring structure.

-

Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.

-

The presence of these functional groups, particularly the reactive thioamide moiety -(NH)-(C=S)- in the dominant thione form, imparts its characteristic chemical reactivity and utility.[2][3]

Physicochemical and Spectroscopic Data

The properties of this compound have been well-documented. It typically appears as a white to off-white or beige crystalline powder with a characteristic sulfurous odor.[1][6] A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NS₂ | [1][2] |

| Molecular Weight | 119.21 g/mol | [2][6] |

| CAS Number | 96-53-7 | [1][2] |

| Melting Point | 100-107 °C | [2][6] |

| Boiling Point | 176-178 °C (at 0.25 Torr) | [6] |

| pKa | 13.01 ± 0.20 (Predicted) | [1][6] |

| Water Solubility | Soluble in hot water | [1][6] |

| ¹H NMR | Signals corresponding to methylene (B1212753) protons of the thiazoline ring. | [7] |

| ¹³C NMR | Signals for the two methylene carbons and the C=S carbon. | [7] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H, and C=S stretching. | [8] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. | [9] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of ethanolamine (B43304) with carbon disulfide under elevated temperature and pressure.[10] This method provides significantly higher yields compared to earlier techniques that operated at atmospheric pressure.

Methodology:

-

Reagents and Vessel: Charge a sealed reaction vessel (autoclave) with ethanolamine and carbon disulfide. It is preferable to use a molar excess of carbon disulfide, typically in a ratio of 2 to 3 moles per mole of ethanolamine.[10] An inert solvent such as benzene or toluene (B28343) can be added to facilitate the reaction and improve the yield.[10]

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100 °C and 150 °C for several hours (e.g., 6 hours).[10] The heating will generate superatmospheric pressure within the vessel, which is crucial for driving the reaction to completion with high yield.[10]

-